molecular formula C9H19NO B13202155 2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol

2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol

Cat. No.: B13202155
M. Wt: 157.25 g/mol
InChI Key: HAMOPCFMGKAWTM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropyl group, and a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 1-methylcyclopropylcarbinol with formaldehyde and ammonia, followed by reduction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol exerts its effects involves interactions with various molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopropyl group may contribute to the compound’s stability and reactivity, affecting its overall behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutan-1-ol: Similar in structure but lacks the aminomethyl group.

    1-Methylcyclopropylmethanol: Contains the cyclopropyl group but differs in the rest of the structure.

Uniqueness

2-(Aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(aminomethyl)-1-(1-methylcyclopropyl)butan-1-ol

InChI

InChI=1S/C9H19NO/c1-3-7(6-10)8(11)9(2)4-5-9/h7-8,11H,3-6,10H2,1-2H3

InChI Key

HAMOPCFMGKAWTM-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C1(CC1)C)O

Origin of Product

United States

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